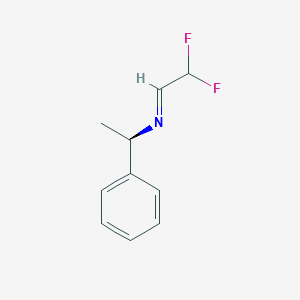

(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Description

Properties

IUPAC Name |

2,2-difluoro-N-[(1R)-1-phenylethyl]ethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMZKLAUXURNPG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N=CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374259 | |

| Record name | (1E)-2,2-Difluoro-N-[(1R)-1-phenylethyl]ethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160797-29-5 | |

| Record name | (1E)-2,2-Difluoro-N-[(1R)-1-phenylethyl]ethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

CAS Number: 160797-29-5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, a chiral fluorinated imine of significant interest in modern organic synthesis. This document delves into its chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in the fields of chemistry and drug development.

Introduction: The Significance of Fluorinated Chiral Building Blocks

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary medicinal chemistry and materials science. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with chirality, these fluorinated building blocks offer a powerful tool for the synthesis of novel, high-performance molecules.

This compound is a chiral imine that embodies these principles. It serves as a valuable intermediate, primarily leveraging the stereodirecting influence of the (R)-1-phenylethylamine moiety in asymmetric transformations. The difluoroethylidene group introduces a unique electronic and steric environment, making it a subject of interest for the synthesis of complex chiral amines and other fluorinated compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value | Source |

| CAS Number | 160797-29-5 | [1] |

| Molecular Formula | C₁₀H₁₁F₂N | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene) and sparingly soluble in water.[2] | Inferred |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

Note: Some properties are inferred based on the general characteristics of similar fluorinated imines and phenylethylamine derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, a quartet for the methine proton adjacent to the nitrogen, a doublet for the methyl group, and a triplet of doublets for the proton on the imine carbon, coupled to the two fluorine atoms and the nitrogen atom.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the phenylethyl group, and the imine carbon, which would be split due to coupling with the fluorine atoms.

-

¹⁹F NMR: This would be the most informative spectrum, likely showing a doublet of doublets for the two diastereotopic fluorine atoms, coupled to each other and to the imine proton.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by key absorption bands:

-

C=N stretch: A strong absorption band in the region of 1640-1690 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the condensation of a suitable difluoro-carbonyl compound with enantiopure (R)-1-phenylethylamine.[3]

General Synthetic Approach: Imine Formation

The primary route to this compound is the acid-catalyzed condensation of 2,2-difluoroacetaldehyde (or a suitable precursor) with (R)-1-phenylethylamine.

Reaction Scheme:

Sources

A Technical Guide to (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine: A Chiral Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, a specialized chiral imine. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, a validated synthesis and characterization workflow, and its strategic applications as a synthetic intermediate.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a chiral fluorinated imine of significant interest in synthetic and medicinal chemistry. Its structure combines three key features that are highly valued in the design of modern therapeutics:

-

A Chiral Center: The (R)-configured 1-phenylethylamine backbone provides a stereochemically defined scaffold. The use of enantiomerically pure building blocks is fundamental to developing selective drugs that target specific biological receptors, minimizing off-target effects and improving therapeutic indices.[1] Chiral amines and their derivatives are prevalent and essential components of many drugs and drug candidates.[2]

-

The Imine Moiety: The azomethine (C=N) group is a versatile functional handle.[3] It serves as a key intermediate for a wide array of chemical transformations, including reductions to form chiral amines, nucleophilic additions to create complex amino compounds, and cycloaddition reactions to build diverse heterocyclic systems.[4][5]

-

Geminal Difluorination: The presence of a difluoro (CF₂) group profoundly influences the molecule's properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, increase binding affinity, and improve membrane permeability by modulating the compound's electronic and lipophilic character.[1][3][6]

This combination makes this compound a valuable intermediate for accessing novel, enantiopure, and fluorinated molecules destined for pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These data are critical for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 183.20 g/mol | [7] |

| Molecular Formula | C₁₀H₁₁F₂N | [7] |

| CAS Number | 160797-29-5 | [7] |

| Appearance | Liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Canonical SMILES | CN=CC(F)F | |

| InChI Key | MOMZKLAUXURNPG-MRVPVSSYSA-N | |

| Synonyms | (R)-N-(2,2-Difluoroethylidene)-Alpha-Methylbenzylamine, 2,2-difluoro-N-[(1R)-1-phenylethyl]ethanimine | [8][9] |

Synthesis and Analytical Characterization

While this compound is available commercially for research purposes, understanding its synthesis and characterization is crucial for its effective use and for developing derivatives.[7] A robust protocol involves the condensation of its constituent amine and an aldehyde precursor.

Proposed Synthesis Protocol: Condensation Reaction

The most direct and efficient method for synthesizing this compound is the acid-catalyzed condensation of (R)-(+)-1-phenylethylamine with a 2,2-difluoroacetaldehyde source. The following protocol is a self-validating system designed for high yield and purity.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar).

-

Addition of Amine: Add (R)-(+)-1-phenylethylamine (e.g., 10.0 g, 82.5 mmol, 1.0 eq) to the solvent. This chiral amine is readily available with high enantiopurity (>99.0% GC).

-

Drying Agent: Add anhydrous magnesium sulfate (MgSO₄, ~15 g) to the solution. This is a critical step to scavenge the water produced during the reaction, driving the equilibrium towards the imine product.

-

Addition of Aldehyde: Slowly add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the stirring suspension at room temperature. The hemiacetal serves as a stable and easy-to-handle precursor for the volatile difluoroacetaldehyde.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq). The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting amine.

-

Workup and Purification:

-

Upon completion, filter the reaction mixture to remove the MgSO₄.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over fresh anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield the final imine as a clear liquid.

-

Logical Workflow for Synthesis and Verification

The following diagram outlines the logical flow from starting materials to a fully characterized and validated final product.

Caption: Workflow for the synthesis and validation of the target imine.

Analytical Characterization: Predicted Spectroscopic Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected key signals in NMR and Mass Spectrometry.

| Technique | Key Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Imine CH | δ 7.5-7.8 ppm (t) | The proton on the imine carbon (N=CH) is deshielded and coupled to the two fluorine atoms, resulting in a triplet. |

| Phenyl H | δ 7.2-7.4 ppm (m) | Aromatic protons of the phenylethyl group. | |

| Methine CH | δ 4.5-4.8 ppm (q) | The chiral proton (C-CH₃) is deshielded by the imine nitrogen and coupled to the methyl protons. | |

| Difluoroethyl CH | δ 5.9-6.3 ppm (td) | The proton on the difluoromethyl group (CHF₂) is strongly deshielded by the fluorines and coupled to both the fluorine atoms and the imine proton. | |

| Methyl CH₃ | δ 1.5-1.7 ppm (d) | The methyl protons are coupled to the adjacent methine proton. | |

| ¹³C NMR | Imine C=N | δ 160-165 ppm (t) | The imine carbon is significantly deshielded and shows coupling to the attached fluorine atoms (¹JCF). |

| Difluoromethyl C | δ 110-115 ppm (t) | The carbon atom bearing two fluorine atoms exhibits a large one-bond C-F coupling (¹JCF), resulting in a triplet. | |

| ¹⁹F NMR | CF₂ | δ -120 to -130 ppm (d) | The two equivalent fluorine atoms are coupled to the adjacent proton (CHF₂), appearing as a doublet. |

| HRMS (ESI+) | [M+H]⁺ | m/z 184.0932 | Calculated for C₁₀H₁₂F₂N⁺. High-resolution mass spectrometry confirms the elemental composition. |

Applications in Research and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value chiral intermediate.[7] Its utility lies in its ability to introduce stereochemistry and fluorine into more complex molecules.

Asymmetric Synthesis of Chiral Amines

The primary application is the diastereoselective reduction of the imine to produce chiral (R)-N-(2,2-difluoroethyl)-1-phenylethylamine. Subsequent hydrogenolysis of the N-benzyl bond provides access to enantiomerically pure (R)-1-amino-2,2-difluoroethane, a valuable pharmacophore.

Role as a Chiral Building Block in Drug Discovery

The diagram below illustrates the strategic position of this imine as a starting point for generating diverse and complex chiral molecules for drug discovery pipelines.

Caption: Strategic role in generating diverse chiral drug candidates.

The imine can undergo nucleophilic addition with organometallics or enolates to create new carbon-carbon bonds diastereoselectively. The resulting products can be elaborated into complex molecules such as fluorinated amino acids or peptide mimics, which are of high interest for developing enzyme inhibitors and other therapeutics.[10] The imine functionality itself is a known pharmacophore in certain classes of antibacterial agents.[1]

Conclusion

This compound is a specialized reagent that embodies several key principles of modern medicinal chemistry. Its chiral nature, combined with the synthetically versatile imine group and the advantageous properties imparted by fluorine, makes it a powerful tool for researchers. By enabling the stereocontrolled synthesis of complex fluorinated amines and heterocycles, this building block facilitates the exploration of novel chemical space and the development of next-generation therapeutics with potentially enhanced efficacy and safety profiles.

References

-

Jasińska, J., et al. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. Available at: [Link]

-

Stolarczyk, M., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules. Available at: [Link]

-

O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

ResearchGate. (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

- Vertex AI Search. (n.d.). Why Chiral Amines Are Key in Modern Drug Synthesis. Google Cloud.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

- PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

- Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.

- TCI Chemicals. (n.d.). (R)-(+)-1-Phenylethylamine. TCI Chemicals.

- PubChem. (n.d.). 1-Phenethylamine. PubChem.

-

Padwa, A., et al. (2009). Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. Journal of the Brazilian Chemical Society. Available at: [Link]

- American Chemical Society. (n.d.). 2-Phenylethylamine. ACS.

-

Kumar, V., et al. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Organic & Biomolecular Chemistry. Available at: [Link]

-

Colby, D. A., et al. (2007). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound (CAS 160797-29-5). This chiral fluorinated imine serves as a valuable building block in modern organic and medicinal chemistry. It uniquely combines the stereodirecting capabilities of the well-established (R)-1-phenylethylamine chiral auxiliary with the modulating effects of a difluoroethyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for stereocontrolled synthesis. We will delve into its synthesis, characterization, reactivity, and provide field-proven insights into its application.

Introduction: A Molecule of Strategic Importance

This compound is a specialized chemical intermediate that stands at the intersection of two critical areas of chemical synthesis: asymmetric induction and organofluorine chemistry. The molecule's utility is derived from its hybrid structure:

-

The Chiral Auxiliary Component: The (R)-1-phenylethylamine (α-PEA) backbone is one of the most robust and widely used chiral auxiliaries in asymmetric synthesis.[1][2] Introduced by Ingersoll in 1937, this "privileged" chiral amine is instrumental in controlling the stereochemical outcome of reactions by creating a diastereomeric intermediate that biases the approach of incoming reagents.[2] Its applications are vast, ranging from diastereoselective alkylations to its use as a precursor for chiral ligands and organocatalysts.[1][3]

-

The Fluorinated Moiety: The N-(2,2-difluoroethylidene) group introduces fluorine atoms, which are of profound interest in medicinal chemistry. The inclusion of geminal difluoro groups can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, due to the high electronegativity and unique steric profile of fluorine.[4][5]

This guide will explore how the fusion of these two components in a single imine structure provides a powerful tool for the stereoselective synthesis of novel chiral amines containing the valuable difluoroethyl group.

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing imines is the acid-catalyzed condensation reaction between a primary amine and an aldehyde or ketone.[6][7] This reaction is a reversible equilibrium, and specific strategies must be employed to drive it to completion.

For this compound, the synthesis involves the reaction of (R)-(+)-1-Phenylethylamine with a 2,2-difluoroacetaldehyde source.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via condensation.

Reagents:

-

(R)-(+)-1-Phenylethylamine (1.0 eq)

-

2,2-Difluoroacetaldehyde ethyl hemiacetal (1.1 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

-

p-Toluenesulfonic acid (p-TsOH, catalytic amount, ~0.02 eq)

-

Anhydrous Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add anhydrous toluene, (R)-(+)-1-Phenylethylamine, and 2,2-difluoroacetaldehyde ethyl hemiacetal.

-

Add a catalytic amount of p-TsOH to the mixture.

-

Heat the reaction mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any drying agent or catalyst salts.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure imine.

Causality and Experimental Choice:

-

Hemiacetal Precursor: 2,2-difluoroacetaldehyde is a volatile and potentially unstable gas. Using its more stable ethyl hemiacetal derivative allows for easier handling and storage. The hemiacetal readily reverts to the aldehyde under the acidic reaction conditions.

-

Acid Catalysis: The reaction rate is maximized at a weakly acidic pH (4-5).[8] The acid catalyst protonates the hydroxyl group of the intermediate carbinolamine, converting it into a good leaving group (H₂O) and facilitating the final dehydration step to form the C=N double bond.[9]

-

Water Removal: The formation of the imine is a reversible equilibrium.[7] The use of a Dean-Stark trap to azeotropically remove water is a classic and highly effective strategy to drive the reaction towards the product side, in accordance with Le Châtelier's principle. Anhydrous drying agents like MgSO₄ can also be used, particularly in syntheses that do not involve heating.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and validation of the target imine.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity, purity, and structure of the synthesized compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 160797-29-5 | [11][12] |

| Molecular Formula | C₁₀H₁₁F₂N | [11][13] |

| Molecular Weight | 183.20 g/mol | [11] |

| InChI Key | MOMZKLAUXURNPG-MRVPVSSYSA-N | [13][14] |

| Appearance | Data not available (likely a colorless to pale yellow liquid) | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, Et₂O, THF) and have limited water solubility.[4] | - |

Predicted Spectroscopic Data

While specific experimental spectra are not publicly available, the structure allows for reliable prediction of key spectroscopic features. The analysis of fluorinated imines by NMR is a well-established practice.[15][16]

-

¹H NMR:

-

δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ 7.50-7.80 ppm (td, 1H): Imine proton (N=CH), showing coupling to the adjacent CHF₂ group (triplet) and long-range coupling to the fluorine atoms (doublet).

-

δ 6.00-6.40 ppm (tt, 1H, J_HF ≈ 54 Hz, J_HH ≈ 4 Hz): The proton of the difluoromethyl group (CHF₂), appearing as a characteristic triplet of triplets due to coupling with the two fluorine atoms and the imine proton.

-

δ 4.50-4.70 ppm (q, 1H): The methine proton (CH) on the chiral center, coupled to the adjacent methyl group.

-

δ 1.60-1.70 ppm (d, 3H): The methyl protons (CH₃) of the phenylethyl group.

-

-

¹⁹F NMR:

-

A single signal is expected, as the two fluorine atoms are chemically equivalent. This signal would likely be a doublet of doublets, coupled to the CHF₂ proton and the imine proton.

-

-

¹³C NMR:

-

δ 160-165 ppm (t): Imine carbon (C=N), split into a triplet by the two fluorine atoms on the adjacent carbon.

-

δ 125-145 ppm: Aromatic carbons.

-

δ 110-115 ppm (t, J_CF ≈ 240 Hz): Difluoromethyl carbon (CHF₂), showing a large one-bond carbon-fluorine coupling constant.

-

δ 65-70 ppm: Methine carbon of the chiral center.

-

δ 20-25 ppm: Methyl carbon.

-

-

Mass Spectrometry (EI):

-

m/z 183: Molecular ion (M⁺).[13]

-

m/z 105: A prominent fragment corresponding to the loss of the difluoroethylidene-imino group, leaving the stable C₈H₉⁺ fragment.

-

-

Chiral Analysis:

-

Method: Chiral HPLC or Chiral GC is mandatory to determine the enantiomeric excess (ee%) of the product.

-

Rationale: The synthesis begins with an enantiopure amine, and the reaction conditions (condensation) do not affect the existing stereocenter. However, this analysis is crucial to confirm that no racemization has occurred and that the starting material was of high enantiopurity.

-

Reactivity and Applications in Asymmetric Synthesis

The primary synthetic value of this compound lies in its role as a chiral electrophile. The imine's C=N bond is susceptible to nucleophilic attack, and the steric bulk of the (R)-1-phenylethyl group effectively shields one face of the imine, directing the nucleophile to the opposite face.[1][17]

This process, known as 1,2-asymmetric induction, leads to the formation of a new stereocenter with a predictable configuration. The resulting product is a diastereomer, which can then be processed to release the desired chiral amine.

Mechanism of Diastereoselective Nucleophilic Addition

Caption: Stereochemical model for nucleophilic addition to the chiral imine.

Representative Protocol: Diastereoselective Grignard Addition

Objective: To synthesize a chiral amine via diastereoselective addition of a Grignard reagent, followed by auxiliary cleavage.

Part A: Grignard Addition

-

Dissolve the chiral imine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Slowly add the Grignard reagent (e.g., MeMgBr, 1.2 eq) dropwise via syringe.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude diastereomeric amine. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.[18]

Part B: Auxiliary Cleavage

-

Dissolve the crude amine from Part A in methanol.

-

Add a palladium catalyst (e.g., 10% Pd/C) and an acid source (e.g., HCl).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (TLC).

-

Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

-

The resulting product is the HCl salt of the desired enantiomerically enriched 1,1-difluoro-2-aminopropane derivative.

Causality and Experimental Choice:

-

Low Temperature: The addition is performed at low temperatures (-78 °C) to maximize diastereoselectivity. At higher temperatures, the energy difference between the two transition states (leading to the major and minor diastereomers) becomes less significant, resulting in lower selectivity.

-

Auxiliary Cleavage: Hydrogenolysis is a standard method for cleaving benzyl-type groups.[2] The C-N bond between the chiral auxiliary and the nitrogen is cleaved, leaving the newly synthesized chiral amine. The auxiliary is converted to ethylbenzene.

Safety and Handling

This compound is a research chemical and should be handled with appropriate care.[12]

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

-

Toxicity: Specific toxicity data is not available. As with many fluorinated organic compounds and imines, it should be treated as potentially harmful if inhaled, ingested, or in contact with skin.[4]

Conclusion

This compound is a highly functionalized and synthetically valuable chiral building block. It provides a reliable platform for the asymmetric synthesis of α-substituted 2,2-difluoroethylamines, which are attractive targets for pharmaceutical and agrochemical research. By leveraging the well-understood stereodirecting power of the phenylethylamine auxiliary, researchers can confidently introduce new stereocenters adjacent to the synthetically important difluoromethyl group. The protocols and data presented in this guide offer a foundational framework for the successful application of this versatile reagent in complex molecule synthesis.

References

- Benchchem. A Technical Guide to the Research Applications of Chiral Phenylethylamines.

- Boc Sciences. The Role of (R)-1-Phenylethylamine in Chiral Catalyst Preparation.

- Gawroński, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4969.

- Siwicka, A., et al. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry.

- Santa Cruz Biotechnology, Inc. This compound | CAS 160797-29-5.

- Siwicka, A., et al. (2011). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate.

- Deredas, D., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4561.

- Deredas, D., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. ResearchGate.

- CymitQuimica. (r)-n-(2,2-difluoroéthylidène)-1-phényléthylamine.

- Oboňová, B., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. International Journal of Molecular Sciences, 25(6), 3341.

- PubChemLite. This compound.

- National Science Foundation Public Access Repository. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines.

- ResearchGate. Spectroscopic changes observed upon intramolecular imine formation from...

- Santa Cruz Biotechnology, Inc. This compound | CAS 160797-29-5 (German).

- CymitQuimica. This compound (Spanish).

- ResearchGate. Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.

- National Center for Biotechnology Information. Mechanochemical Synthesis of Fluorinated Imines.

- National Center for Biotechnology Information. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors.

- Palomo, C., et al. (2004). Asymmetric Michael reaction involving chiral imines/secondary enamines: stereocontrolled synthesis of 2,2-disubstituted tetrahydrothiophen-3-ones. Organic Letters, 6(14), 2421-4.

- Mae, M., et al. (2004). Convenient asymmetric synthesis of beta-substituted alpha,alpha-difluoro-beta-amino acids via Reformatsky reaction between Davis' N-sulfinylimines and ethyl bromodifluoroacetate. Journal of Organic Chemistry, 69(20), 6790-4.

- LibreTexts. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Organic Chemistry.

- Sigma-Aldrich. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis.

- Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.

- Chemistry LibreTexts. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation.

- Organic Chemistry Portal. The Asymmetric Dialkylzinc Addition to Imines Catalyzed by [2.2]Paracyclophane-Based N,O-Ligands.

- Google Patents. CN103641725A - Preparation method of phenylethylamine.

- Penn State Pressbooks. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 160797-29-5: (R)-N-(2,2-DIFLUOROÉTHYLIDÈNE)-1-PHÉNYLÉT… [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. scbt.com [scbt.com]

- 13. PubChemLite - this compound (C10H11F2N) [pubchemlite.lcsb.uni.lu]

- 14. This compound [cymitquimica.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine: Structure, Synthesis, and Applications in Asymmetric Synthesis

Abstract

This technical guide provides a comprehensive overview of the chiral fluorinated imine, (R)-N-(2,2-difluoroethylidene)-1-phenylethylamine. The document delves into its molecular structure, stereochemistry, and the nuanced methodologies for its synthesis. A detailed protocol for its preparation from (R)-(+)-1-phenylethylamine and 2,2-difluoroacetaldehyde diethyl acetal is presented, followed by a thorough structural elucidation using a suite of spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the reactivity of the title compound, with a particular focus on its pivotal role as a chiral auxiliary in diastereoselective reactions. The strategic application of this imine in the asymmetric synthesis of valuable fluorinated chiral amines is discussed, highlighting its significance for researchers and professionals in drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of Chiral Fluorinated Imines

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This has made organofluorine compounds indispensable in the pharmaceutical and agrochemical industries. Chiral amines, in parallel, are ubiquitous structural motifs in a vast array of bioactive molecules. The convergence of these two fields in the form of chiral fluorinated amines presents both significant opportunities and synthetic challenges.

This compound stands at this intersection. It is a chiral imine that combines the stereodirecting capabilities of the well-established (R)-1-phenylethylamine auxiliary with a gem-difluoroethylidene moiety. This unique structural combination makes it a valuable intermediate for the stereoselective synthesis of α-difluoromethylated chiral amines, which are of growing interest in medicinal chemistry. The electron-withdrawing nature of the difluoromethyl group can modulate the reactivity of the imine C=N bond, offering distinct advantages in asymmetric transformations. This guide aims to provide a detailed technical understanding of this important synthetic building block.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a central imine (C=N) bond. The nitrogen atom is substituted with a chiral (R)-1-phenylethyl group, which serves as the primary source of chirality and the stereocontrolling element in asymmetric reactions. The imine carbon is attached to a difluoromethyl group and a hydrogen atom.

Key Structural Features:

-

Chiral Center: The stereogenic center is the benzylic carbon of the (R)-1-phenylethyl group.

-

Imine Geometry: The C=N double bond can exist as either E or Z isomers. The E isomer is generally the thermodynamically more stable and predominant form.

-

Difluoromethyl Group: The two fluorine atoms significantly influence the electronic properties of the imine, rendering the imine carbon more electrophilic.

The molecular formula is C₁₀H₁₁F₂N, and the molecular weight is 183.20 g/mol [1][2].

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the condensation of a primary amine, in this case, (R)-(+)-1-phenylethylamine, with a suitable two-carbon electrophile bearing a gem-difluoro group. A common and effective precursor for the 2,2-difluoroethylidene unit is 2,2-difluoroacetaldehyde or its protected form, such as 2,2-difluoroacetaldehyde diethyl acetal.

The reaction proceeds via a classical imine formation mechanism, which is typically acid-catalyzed. The key steps involve:

-

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde (or its equivalent).

-

Formation of a Carbinolamine Intermediate: A tetrahedral intermediate, a carbinolamine, is formed.

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion.

-

Deprotonation: A base (which can be another molecule of the amine) removes a proton from the nitrogen atom to yield the neutral imine product.

To drive the equilibrium towards the product, the removal of water is crucial. This can be accomplished by azeotropic distillation or the use of a dehydrating agent.

Caption: Mechanism of Imine Formation.

Detailed Experimental Protocol

The following protocol describes a representative synthesis of this compound:

Materials:

-

(R)-(+)-1-Phenylethylamine

-

2,2-Difluoroacetaldehyde diethyl acetal

-

Anhydrous toluene

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (R)-(+)-1-phenylethylamine (1.0 eq) and anhydrous toluene.

-

Add 2,2-difluoroacetaldehyde diethyl acetal (1.1 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture to reflux and collect the water/ethanol mixture in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of this molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group, the methine and methyl protons of the 1-phenylethyl group, and the imine proton. The imine proton (N=CH) will appear as a triplet of doublets due to coupling with the geminal fluorine atoms and the vicinal proton of the difluoromethyl group. The CHF₂ proton will appear as a triplet of doublets due to coupling to the two fluorine atoms and the imine proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the chiral benzylic carbon, the methyl carbon, the imine carbon (C=N), and the difluoromethyl carbon (CHF₂). The C=N carbon signal will be a key diagnostic peak. The CHF₂ carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides unambiguous evidence for the presence of the difluoromethyl group. It will typically show a doublet of doublets corresponding to the two equivalent fluorine atoms, with coupling to the geminal proton and the vicinal imine proton.

Table 1: Representative NMR Data (Predicted and/or reported for analogous structures)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.20 - 7.40 | m | - | Ar-H |

| ¹H | ~7.50 | td | ~54, ~4 | N=CH |

| ¹H | ~6.00 | td | ~56, ~4 | CHF₂ |

| ¹H | ~4.50 | q | ~6.5 | CH-CH₃ |

| ¹H | ~1.50 | d | ~6.5 | CH-CH₃ |

| ¹³C | 127-145 | m | - | Ar-C |

| ¹³C | ~160 | t | ~25 | C=N |

| ¹³C | ~115 | t | ~240 | CHF₂ |

| ¹³C | ~65 | s | - | CH-CH₃ |

| ¹³C | ~24 | s | - | CH-CH₃ |

| ¹⁹F | ~ -125 | dd | ~56, ~54 | CHF₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=N stretch (imine) |

| ~1450, 1495 | Medium | Aromatic C=C stretch |

| ~1100-1300 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The predicted monoisotopic mass is 183.08595 Da[3].

Reactivity and Applications in Asymmetric Synthesis

The primary utility of this compound in organic synthesis lies in its role as a chiral precursor for the synthesis of enantiomerically enriched α-difluoromethylated amines. The imine C=N bond is susceptible to nucleophilic attack, and the resident chiral center on the nitrogen atom directs the approach of the nucleophile, leading to the formation of one diastereomer in excess.

Diastereoselective Reduction

The reduction of the imine to the corresponding amine is a key transformation. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of the reduction is controlled by the chiral auxiliary. The hydride nucleophile will preferentially attack one face of the imine, as dictated by steric hindrance from the bulky phenyl group of the chiral auxiliary. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-difluoromethylated amine.

Caption: Diastereoselective Reduction Workflow.

Diastereoselective Nucleophilic Addition

The electrophilic imine carbon is also susceptible to attack by other nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates. This allows for the asymmetric synthesis of a variety of α-substituted-α-difluoromethylated amines. The stereochemical course of the reaction is again dictated by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity.

The ability to introduce a wide range of substituents at the α-position makes this a versatile method for the synthesis of structurally diverse chiral fluorinated amines, which are valuable building blocks for drug discovery.

Conclusion

This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its synthesis from readily available starting materials, coupled with its well-defined structure and predictable reactivity, makes it an attractive tool for the stereoselective introduction of the α-difluoromethylamine moiety. The detailed spectroscopic characterization provides a clear fingerprint for its identification and quality control. The diastereoselective transformations of this chiral imine open up efficient synthetic routes to a wide range of enantiomerically enriched fluorinated amines, which are of significant interest in medicinal and materials chemistry. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this important chiral auxiliary in their synthetic endeavors.

References

-

PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Safety and Hazards of (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The toxicological properties of (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine have not been fully investigated. The information and recommendations herein are based on the known hazards of its parent compound, (R)-(+)-1-phenylethylamine, and on the predicted reactivity of the N-(2,2-difluoroethylidene) functional group. All handling of this material should be conducted with the utmost caution by trained personnel in a controlled laboratory environment.

Executive Summary and Introduction

This compound (CAS Number: 160797-29-5) is a chiral imine of significant interest in synthetic chemistry, potentially serving as a versatile building block for the introduction of fluorinated moieties in the development of novel pharmaceuticals and agrochemicals.[1] The incorporation of fluorine into organic molecules is a widely utilized strategy to modulate metabolic stability, binding affinity, and lipophilicity.[2][3] However, the structural features that impart these desirable properties also introduce specific safety and handling challenges.

This guide will provide a detailed analysis of the potential physical, chemical, and toxicological hazards. It will further delineate clear, actionable protocols for safe handling, storage, and emergency response, grounded in the principles of chemical causality and self-validating safety systems.

Hazard Identification and Risk Analysis

The overall hazard profile of this compound must be considered a composite of the known risks of (R)-(+)-1-phenylethylamine and the predicted risks of a fluorinated imine.

Extrapolated Hazards from (R)-(+)-1-Phenylethylamine

The parent amine is a well-characterized compound with significant hazards. It is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[4]

-

GHS Classification (Parent Amine):

-

Flammable Liquids (Category 4), H227: Combustible liquid.[4]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

-

Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage.[4]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

-

Based on this, it is imperative to assume that this compound is, at a minimum, corrosive to skin and eyes, and harmful via oral and dermal routes of exposure.

Inferred Hazards from the N-(2,2-Difluoroethylidene) Imine Moiety

The imine (or Schiff base) functional group introduces a point of chemical instability, particularly towards hydrolysis.[5][6] The presence of two fluorine atoms on the ethylidene group further complicates the hazard profile.

-

Chemical Reactivity and Hydrolysis: Imines are susceptible to hydrolysis, a reaction that is often catalyzed by acid.[5][7] In the presence of water or moisture, the compound can revert to its constituent amine ((R)-1-phenylethylamine) and aldehyde (2,2-difluoroacetaldehyde). This instability means that improper storage or handling in a non-inert atmosphere could lead to the gradual degradation of the compound and the formation of more volatile and potentially hazardous byproducts.

-

Hazardous Decomposition: Thermal decomposition or combustion will likely produce hazardous gases. In addition to carbon oxides (CO, CO₂) and nitrogen oxides (NOx) typical of organic nitrogen compounds, the fluorine content presents a significant risk of releasing highly toxic and corrosive hydrogen fluoride (HF) gas.[8]

-

Toxicological Potential of Metabolites: The toxicological properties of the intact molecule are unknown.[8] However, upon exposure and potential in vivo hydrolysis or metabolism, the body would be exposed to both (R)-1-phenylethylamine and 2,2-difluoroacetaldehyde. Furthermore, metabolic processes involving organofluorine compounds can sometimes lead to the liberation of fluoride ions, which can be toxic at elevated concentrations.[2][9]

Physical and Chemical Properties

While a complete set of experimentally determined properties for the target compound is not available, the following table summarizes key information and provides data for the parent amine for comparison.

| Property | This compound | (R)-(+)-1-Phenylethylamine (Parent Compound) |

| CAS Number | 160797-29-5[1] | 3886-69-9[8] |

| Molecular Formula | C₁₀H₁₁F₂N[1] | C₈H₁₁N[4] |

| Molecular Weight | 183.20 g/mol [1] | 121.18 g/mol [4] |

| Appearance | Data not available (likely a liquid) | Colorless to yellow liquid[8] |

| Boiling Point | Data not available | 187 - 189 °C[4] |

| Flash Point | Data not available (Assumed Combustible) | ~75 °C (Combustible Liquid, Cat 4)[8] |

| Stability | Potentially moisture and air-sensitive.[8] Susceptible to hydrolysis.[5] | Air sensitive.[8] |

Risk Assessment and Management Workflow

Handling a compound with limited safety data requires a systematic and cautious approach. The following workflow illustrates the logical steps for risk assessment and the implementation of control measures.

Caption: Risk assessment workflow for a compound with limited safety data.

Standard Operating Protocol for Safe Handling

This protocol is designed to mitigate the identified and inferred risks. Adherence to these steps is mandatory.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Secondary Controls: An operational safety shower and eyewash station must be immediately accessible (<10 seconds travel time) from the work area.[4]

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required at all times.

-

Hand Protection: Use heavy-duty nitrile or neoprene gloves. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before and during use.

-

Protective Clothing: A flame-resistant laboratory coat must be worn, fully fastened. Ensure full coverage of arms and legs.

Handling and Storage Protocol

-

Inert Atmosphere: Due to the risk of hydrolysis, it is strongly recommended to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen).

-

Storage: Store the compound in a tightly sealed container, preferably in a desiccator, in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[4] Recommended long-term storage is at 2-8°C.[4]

-

Incompatible Materials: Keep away from water, moisture, strong oxidizing agents, and strong acids.[8]

-

Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to minimize exposure to air and moisture.

-

Quantities: Work with the smallest quantities of material necessary for the experiment.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Emergency Procedures

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[8]

-

If Inhaled: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8]

Spill and Leak Procedures

-

Evacuation: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[8]

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For small spills, contain the material with a non-combustible absorbent material such as vermiculite, sand, or earth.

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents a complex hazard profile that demands a conservative and well-informed safety approach. While specific toxicological data is lacking, the known severe hazards of its parent amine, combined with the inherent reactivity of the difluoroethylidene imine moiety, necessitate stringent handling protocols. By adhering to the engineering controls, PPE requirements, and procedural guidelines outlined in this document, researchers can mitigate the risks and work safely with this valuable chemical intermediate.

References

-

All MSDS. (2023). This compound Safety Data Sheet. Retrieved from [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 931–934. Retrieved from [Link]

-

I-hsiu, L., & Zafrani, Y. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega, 6(12), 8000–8008. Retrieved from [Link]

-

D'Autréaux, F., & Toledano, M. B. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Biology. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by imine hydrolysis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, November 17). Hydrolysis of Imines and Enamines Explained [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

-

Majee, A., & Kundu, P. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 6(10), 8031–8067. Retrieved from [Link]

-

News-Medical.net. (2018, October 30). Imine Hydrolysis. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aksci.com [aksci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. news-medical.net [news-medical.net]

- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. fishersci.com [fishersci.com]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine literature review

An In-Depth Technical Guide to (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine: A Chiral Synthon for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chiral imine that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance pharmacological properties such as metabolic stability and lipophilicity.[1] This guide details the synthesis, characterization, and application of this reagent, focusing on its pivotal role in the stereoselective synthesis of chiral α-difluoromethylated amines. We will explore the mechanistic principles behind its diastereoselective reactions, provide detailed experimental protocols, and discuss the broader significance of the difluoromethyl moiety in drug design. This document is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of novel fluorinated pharmaceuticals.

Introduction

The landscape of modern drug discovery is increasingly dominated by the pursuit of molecules with precisely controlled three-dimensional structures and optimized pharmacokinetic profiles. Chirality is a paramount consideration, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological effects.[2][3] Consequently, methods for asymmetric synthesis are indispensable tools.[2] Simultaneously, the introduction of fluorine into organic molecules has become a powerful strategy for fine-tuning drug properties.[1] The difluoromethyl group (-CHF₂) in particular is a valuable moiety, acting as a bioisostere for hydroxyl or thiol groups and modulating electronic properties and hydrogen-bonding capabilities.[4]

This compound (CAS 160797-29-5) emerges at the intersection of these critical fields. It is a chiral fluorinated imine that leverages the well-established (R)-1-phenylethylamine ((R)-PEA) as a chiral auxiliary to direct the stereoselective formation of a new chiral center.[5][6][7] This guide elucidates its function as a potent electrophilic synthon for the construction of valuable, enantioenriched difluoromethylated amines, which are key intermediates for a new generation of pharmaceuticals.[4][8]

Synthesis and Mechanistic Insights

The primary route to this compound involves the condensation of the chiral amine (R)-1-phenylethylamine with a suitable two-carbon difluorinated electrophile, typically a derivative of 2,2-difluoroacetaldehyde. The use of (R)-PEA is strategic; it is a cost-effective, commercially available building block of high enantiomeric purity that effectively imparts stereochemical control in subsequent reactions.[5][7]

The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine. Anhydrous conditions and often the use of a dehydrating agent or azeotropic removal of water are crucial to drive the equilibrium towards the product. Solvent-free mechanochemical methods, which involve grinding the reactants together, have also emerged as an efficient and environmentally friendly alternative for synthesizing fluorinated imines.[9][10]

Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure based on standard methods for imine formation.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (R)-1-phenylethylamine (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, 10 mL/mmol).

-

Reagent Addition: Add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting amine is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Causality in Reagent Selection

-

(R)-1-Phenylethylamine: Chosen for its robustness, low cost, and the predictable facial selectivity it imparts due to the steric bulk of the phenyl group, which effectively shields one face of the resulting imine.[6][7]

-

Anhydrous Conditions: The presence of water can lead to the hydrolysis of the imine product back to the starting amine and aldehyde, reducing the yield.[8]

Caption: General workflow for the synthesis of the target imine.

Physicochemical and Spectroscopic Profile

The structural identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 160797-29-5 | [11][12][13][14] |

| Molecular Formula | C₁₀H₁₁F₂N | [11][15] |

| Molecular Weight | 183.20 g/mol | [11] |

| Monoisotopic Mass | 183.08595 Da | [15] |

Table 2: Expected Spectroscopic Signatures

| Technique | Nucleus | Expected Chemical Shift (ppm) & Coupling | Rationale |

| NMR | ¹H | ~7.3 (m, 5H): Ar-H~7.6 (t, JHF ≈ 54 Hz, 1H): N=CH~4.5 (q, JHH ≈ 6.7 Hz, 1H): Ph-CH~1.5 (d, JHH ≈ 6.7 Hz, 3H): CH₃ | Aromatic protons appear in their typical region. The imine proton is a triplet due to coupling to two equivalent fluorine atoms. The methine proton is a quartet coupled to the methyl group, which in turn is a doublet. |

| NMR | ¹⁹F | ~ -120 to -140 (d, JFH ≈ 54 Hz) | The two fluorine atoms are chemically equivalent and are coupled to the single imine proton, resulting in a doublet. |

| NMR | ¹³C | ~155 (t, JCF ≈ 25 Hz): N=C~115 (t, JCF ≈ 240 Hz): CHF₂~65: Ph-CH~24: CH₃ | The imine and difluoromethyl carbons show characteristic splitting due to one-bond and two-bond C-F coupling, respectively. |

| MS | ESI-MS | [M+H]⁺ ≈ 184.09 | The expected mass for the protonated molecular ion. |

Keystone Applications in Asymmetric Synthesis

The primary utility of this compound is not as an end product but as a chiral intermediate for constructing more complex molecules. It serves as an electrophile, where the C=N bond is susceptible to nucleophilic attack. The stereochemical outcome of this addition is dictated by the chiral auxiliary.

Mechanism of Diastereoselective Nucleophilic Addition

The (R)-1-phenylethylamine group creates a chiral environment around the imine. For steric reasons, a nucleophile (Nu⁻) will preferentially attack the less hindered face of the imine carbon. According to established models of 1,2-asymmetric induction, the bulky phenyl group orients itself to minimize steric hindrance, thereby directing the incoming nucleophile to the opposite face.[16][17] This results in the formation of one diastereomer of the resulting amine in significant excess.

Following the nucleophilic addition, the chiral auxiliary is no longer needed and can be readily cleaved, typically through hydrogenolysis (e.g., using H₂ over a Palladium catalyst). This step removes the phenylethyl group, unmasking the primary amine and transferring the newly created stereocenter to the final product with high enantiomeric purity.

Experimental Protocol: Diastereoselective Grignard Addition and Auxiliary Cleavage

-

Imine Solution: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Nucleophilic Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C for 2-4 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. The product is the diastereomerically enriched secondary amine.

-

Auxiliary Cleavage: Dissolve the crude secondary amine in methanol. Add a catalytic amount of Pd/C (10 mol%).

-

Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the resulting chiral primary amine by column chromatography.

Caption: Asymmetric synthesis of chiral amines using the title imine.

Impact of the Difluoromethyl Group in Drug Development

The ultimate goal of using synthons like this compound is to introduce the difluoromethyl (-CHF₂) group into potential drug candidates. This moiety imparts several beneficial properties:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CHF₂ group resistant to oxidative metabolism at that position, which can prolong the half-life of a drug.

-

Modulation of Lipophilicity: Fluorine is highly electronegative yet the -CHF₂ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

-

Bioisosterism: The -CHF₂ group is recognized as a bioisostere of a hydroxyl group (-OH). It can act as a hydrogen bond donor but is not acidic and cannot be readily oxidized, providing a more stable alternative in a drug's structure.

-

Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.[18]

The development of practical and efficient methods to install such groups with high stereochemical control is therefore a high-priority area in medicinal chemistry.[4]

Conclusion

This compound stands as a highly valuable and specialized reagent in the field of asymmetric organic synthesis. It elegantly combines the directing power of a classical chiral auxiliary with the desirable properties of a difluorinated functional group. This guide has detailed its logical synthesis, spectroscopic identity, and, most importantly, its application in the diastereoselective synthesis of chiral α-difluoromethylated amines. By providing a reliable and stereocontrolled route to these important building blocks, it offers researchers and drug developers a powerful tool to accelerate the discovery and synthesis of next-generation therapeutics with enhanced pharmacological profiles.

References

- Title: Synthesis of Fluorinated Imines by Addition of Fluoroalkyl Radicals to Conjugated Imines Source: Synfacts URL

-

Title: Mechanochemical Synthesis of Fluorinated Imines Source: MDPI URL: [Link]

-

Title: Direct Electrophilic α-Fluorination of Imines: Efficient Synthesis of Mono- and Difluoroimines Source: ACS Publications URL: [Link]

-

Title: Mechanochemical Synthesis of Fluorinated Imines Source: ResearchGate URL: [Link]

-

Title: Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides Source: RSC Publishing URL: [Link]

-

Title: The Role of (R)-1-Phenylethylamine in Chiral Catalyst Preparation Source: Medium URL: [Link]

-

Title: (R)-1-Phenylethylamine as chiral auxiliary in the... Source: Canadian Journal of Chemistry - Ovid URL: [Link]

-

Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) Source: Human Metabolome Database URL: [Link]

-

Title: Drug Development Source: PubMed URL: [Link]

-

Title: The significance of chirality in contemporary drug discovery-a mini review Source: PubMed Central URL: [Link]

-

Title: CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines Source: PubMed Central URL: [Link]

-

Title: Chiral Drugs: An Overview Source: PubMed Central URL: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. scbt.com [scbt.com]

- 13. This compound [cymitquimica.com]

- 14. scbt.com [scbt.com]

- 15. PubChemLite - this compound (C10H11F2N) [pubchemlite.lcsb.uni.lu]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Chiral Fluorinated Building Block: A Technical Guide to (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.[1] The gem-difluoroethylidene moiety, in particular, has garnered significant interest as a bioisostere for carbonyl groups and for its ability to enhance metabolic stability. This technical guide delves into the discovery of (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, a chiral building block that combines the steric influence of the renowned (R)-1-phenylethylamine auxiliary with the unique electronic properties of the difluoroethylidene group. We will explore the logical synthesis, in-depth characterization, and the scientific rationale underpinning the creation of this valuable synthetic intermediate.

Introduction: The Strategic Convergence of Chirality and Fluorine Chemistry

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.[2] (R)-1-phenylethylamine is a widely utilized chiral auxiliary and resolving agent in asymmetric synthesis, valued for its commercial availability, robustness, and the high degree of stereochemical control it imparts.[2]

Concurrently, the introduction of fluorine into drug candidates has become a routine strategy to optimize properties such as lipophilicity, metabolic stability, and binding affinity.[1][3] The α,α-difluoromethylene amine (NCF₂R) motif is a particularly attractive functionality in this regard.[4][5] The discovery of this compound represents a strategic fusion of these two critical areas of chemical synthesis, providing a readily accessible, chiral, and fluorinated building block for further elaboration in drug development programs.

This guide will provide a comprehensive overview of the logical and most probable pathway to the synthesis and characterization of this important molecule.

The Synthetic Discovery: A Logical Pathway

The most direct and scientifically sound approach to the synthesis of this compound is the condensation reaction between the chiral primary amine, (R)-1-phenylethylamine, and a suitable two-carbon electrophile bearing the gem-difluoro motif. The logical choice for this electrophile is difluoroacetaldehyde or a stable precursor.

Causality of Experimental Choices

-

(R)-1-Phenylethylamine as the Chiral Source: The selection of (R)-1-phenylethylamine is predicated on its extensive history as a reliable chiral auxiliary. Its rigid phenyl group provides a well-defined steric environment, influencing the facial selectivity of reactions at the imine bond formed upon condensation.

-

Difluoroacetaldehyde Ethyl Hemiacetal as the Fluorinated Synthon: Difluoroacetaldehyde itself is a volatile and potentially reactive gas. Therefore, its more stable ethyl hemiacetal form is the preferred reagent for this transformation.[6][7][8][9] The hemiacetal serves as a convenient precursor, releasing the aldehyde in situ under the reaction conditions.

-

Dehydrating Agent: The condensation of an amine and an aldehyde (or its hemiacetal equivalent) to form an imine is a reversible reaction that produces water as a byproduct. To drive the equilibrium towards the imine product, a dehydrating agent is essential. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly employed due to their low cost, ease of removal, and compatibility with a wide range of functional groups.

Proposed Synthetic Workflow

The synthesis of this compound can be effectively represented by the following workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

(R)-1-Phenylethylamine (≥99% purity)

-

Difluoroacetaldehyde ethyl hemiacetal (>80% purity)[7]

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (50 mL).

-

Add (R)-1-phenylethylamine (1.0 eq, e.g., 1.21 g, 10 mmol).

-

Add anhydrous magnesium sulfate (2.0 eq, e.g., 2.41 g, 20 mmol).

-

Stir the suspension at room temperature for 10 minutes.

-

Slowly add difluoroacetaldehyde ethyl hemiacetal (1.1 eq, e.g., 1.39 g, 11 mmol) to the stirring suspension.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the magnesium sulfate.

-

Wash the filter cake with a small amount of dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-